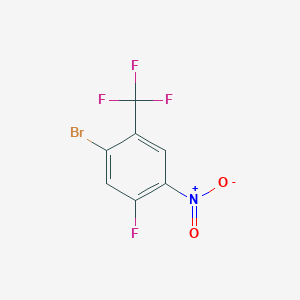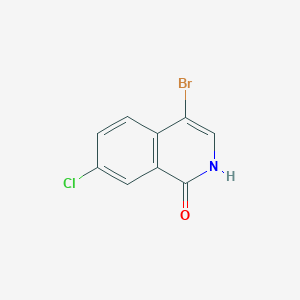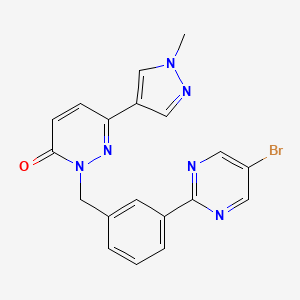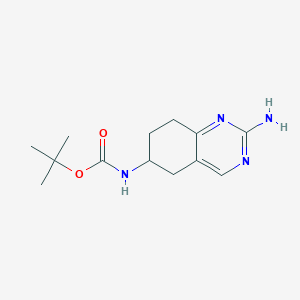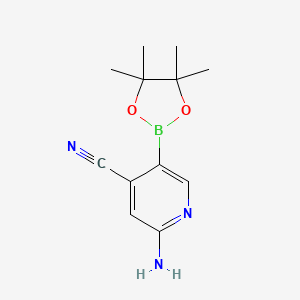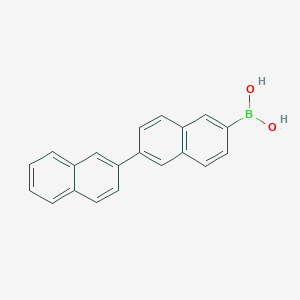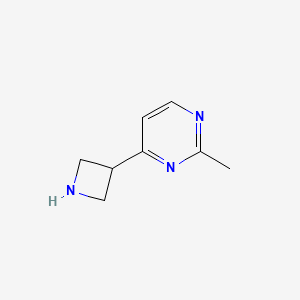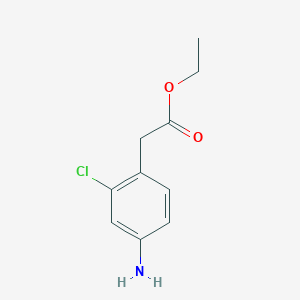![molecular formula C13H12BrNO B1526787 7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one CAS No. 1247186-14-6](/img/structure/B1526787.png)
7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one
Descripción general
Descripción
“7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one” is a chemical compound with the molecular formula C13H12NOBr. It has a molecular weight of 278.14 . The compound is also known by its CAS number 1247186-14-6 .
Molecular Structure Analysis
The compound has a complex structure with a cyclopenta[b]quinolin-9-one core. The IUPAC name is 7-bromo-5-methyl-1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one . The canonical SMILES representation is CC1=CC(=CC2=C1NC3=C(C2=O)CCC3)Br .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 29.1Ų and an XLogP3 of 3.3 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is canonicalized and has a complexity of 363 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
7-Bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is a compound that can be synthesized and studied for its chemical properties and applications in various fields of scientific research. The synthesis of related quinoline derivatives often involves palladium-catalyzed reactions, such as selective Buchwald/Hartwig amination followed by intramolecular Heck-type reactions, which are crucial for creating complex heterocyclic structures that are prevalent in many biologically active compounds (Hostyn et al., 2005). These methods provide a pathway to synthesize various quinoline derivatives, which can be further modified for specific applications.
Applications in Materials Science
In materials science, particularly in the field of corrosion inhibition, derivatives of quinoline, such as those synthesized from 8-hydroxyquinoline, have been evaluated as potential inhibitors for acid corrosion in mild steel. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage, thereby extending their lifespan and enhancing safety. The synthesized compounds, characterized by techniques like FT-IR, NMR, and elementary analysis, showed significant efficacy in corrosion inhibition, highlighting the potential of quinoline derivatives in materials science applications (Rbaa et al., 2020).
Pharmaceutical Research
In pharmaceutical research, quinoline derivatives are explored for their biological activities, including their roles as inhibitors of specific enzymes or cellular processes. For instance, certain quinoline-based compounds have shown promise as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including respiration, acid-base balance, and ion transport. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Vullo et al., 2015).
Propiedades
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-7-5-8(14)6-10-12(7)15-11-4-2-3-9(11)13(10)16/h5-6H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXUYXLAXIFAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=C(C2=O)CCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



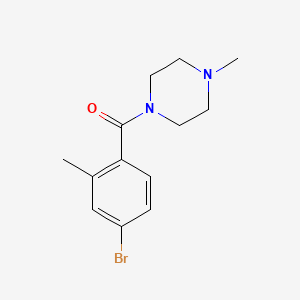
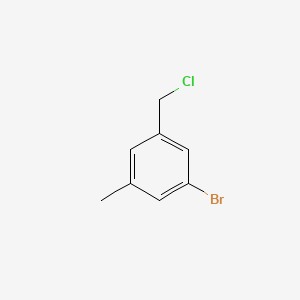

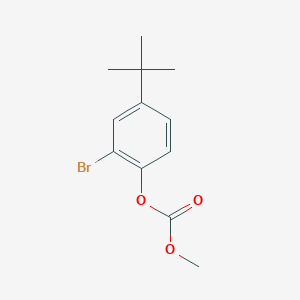
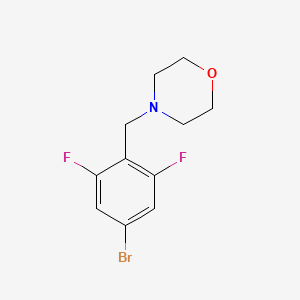
![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)
